1-[4-(benzyloxy)benzyl]piperidine
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Overview
Description
1-[4-(Benzyloxy)benzyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring substituted with a benzyloxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)benzyl]piperidine typically involves the following steps:
Formation of 4-(benzyloxy)benzyl chloride: This intermediate is prepared by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
N-Alkylation of piperidine: The 4-(benzyloxy)benzyl chloride is then reacted with piperidine in the presence of a suitable base like potassium carbonate to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)benzyl]piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler piperidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Products include 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzoic acid.
Reduction: Products include 1-benzylpiperidine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
1-[4-(Benzyloxy)benzyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)benzyl]piperidine involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the benzyloxy group.
1-Benzyl-4-piperidone: Contains a carbonyl group instead of the benzyloxy group.
4-(Benzyloxy)benzyl chloride: An intermediate in the synthesis of 1-[4-(benzyloxy)benzyl]piperidine.
Uniqueness: this compound is unique due to the presence of both the benzyloxy and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-7-18(8-4-1)16-21-19-11-9-17(10-12-19)15-20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRFXCMIWXCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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